![molecular formula C20H19F3N2O4S B2492882 N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1788830-83-0](/img/structure/B2492882.png)
N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals known for their complex synthesis processes, intricate molecular structures, and diverse chemical properties. Such compounds often find applications in various fields of chemistry and pharmacology, particularly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of similar trifluoromethylated and sulfonamide-containing compounds involves multiple steps, including the use of para-methyl-acetophenone and ethyl trifluoroacetate as starting materials. The reaction conditions, such as the amount of base, solvent, temperature, and time, significantly affect the yield (Zhang Peng-yun, 2013).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, 1HNMR, and X-ray diffraction play a crucial role in determining the molecular structure of synthesized compounds. These techniques confirm the formation of the targeted molecular framework and help in understanding the spatial arrangement of atoms (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds exhibit varied chemical reactivity, including the ability to undergo 1,3-dipolar cycloaddition, which forms complex structures with high regio- and stereo-selectivity. Such reactions are fundamental for creating compounds with specific pharmacological properties (Hiroyasu Tsuge et al., 1995).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research into the synthesis and modification of compounds with sulfonamide groups, such as the one mentioned, often explores novel pathways to introduce functional groups that can significantly affect the physical, chemical, and biological properties of these molecules. For instance, the study by Nadano et al. (2006) discusses the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, showcasing methodologies that could potentially be applied to compounds like the one for creating optically active prolines with a trifluoromethyl group (Nadano et al., 2006).
Advanced Materials and Environmental Applications
Compounds with sulfonamide groups have been utilized in the development of advanced materials, such as in the creation of novel sulfonated nanofiltration membranes for water treatment. A study by Liu et al. (2012) illustrates the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes, which could imply potential environmental applications for similar compounds (Liu et al., 2012).
Biological and Pharmaceutical Research
Sulfonamide compounds are extensively studied for their biological and pharmaceutical properties. For example, the work by Azab et al. (2013) focuses on synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial activities (Azab et al., 2013). Similarly, Devi and Awasthi (2020) explored sulfonamide phenylalanine analogues for their antibacterial, antifungal, anticancer properties, and their ability to inhibit the p53 tumor suppressor-DNA complex, indicating a broad scope of biomedical research applications for such compounds (Devi & Awasthi, 2020).
Environmental Impact Studies
Studies have also been conducted on the environmental impact of sulfonamide compounds, particularly those with perfluoroalkyl groups. Shoeib et al. (2004) investigated the indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides, which are considered emerging persistent organic pollutants. This type of research is critical for understanding the environmental fate and transport of such compounds (Shoeib et al., 2004).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)15-4-1-12(2-5-15)17(26)11-24-30(28,29)16-9-13-3-6-18(27)25-8-7-14(10-16)19(13)25/h1-2,4-5,9-10,17,24,26H,3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBIMOEVRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

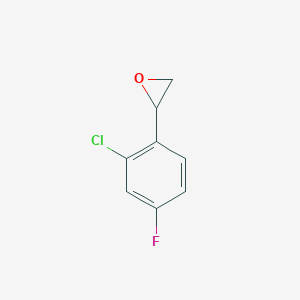
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
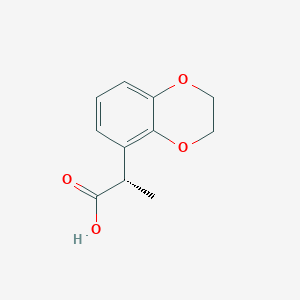
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
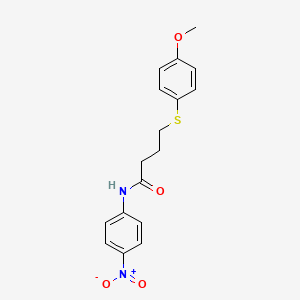
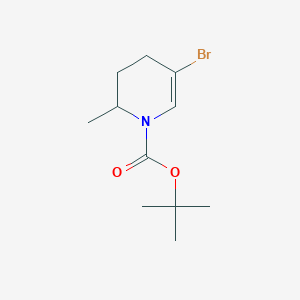
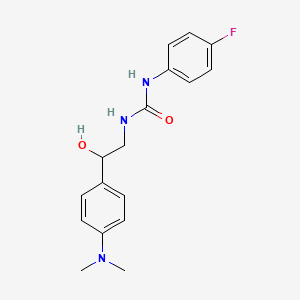
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
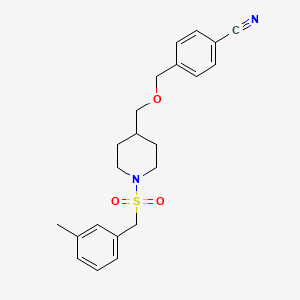
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)